molecular formula C27H25NO7 B12143119 (2E)-2-benzoxazol-2-yl-3-(2,5-dimethoxyphenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

(2E)-2-benzoxazol-2-yl-3-(2,5-dimethoxyphenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

Cat. No.: B12143119
M. Wt: 475.5 g/mol
InChI Key: JBWLEPSMIFEDGJ-UYRXBGFRSA-N
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Description

(2E)-2-benzoxazol-2-yl-3-(2,5-dimethoxyphenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a complex organic compound characterized by its unique structure, which includes benzoxazole and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-benzoxazol-2-yl-3-(2,5-dimethoxyphenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Benzoxazole Ring: Starting with 2-aminophenol and benzoic acid derivatives, the benzoxazole ring is formed through a cyclization reaction under acidic conditions.

    Aldol Condensation: The key step involves an aldol condensation between the benzoxazole derivative and the appropriate methoxy-substituted benzaldehydes. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Purification: The final product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzoxazole or methoxyphenyl rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Alcohols or partially reduced intermediates.

    Substitution: Halogenated or other substituted aromatic compounds.

Scientific Research Applications

Chemistry

In organic synthesis, (2E)-2-benzoxazol-2-yl-3-(2,5-dimethoxyphenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in the development of new materials and catalysts.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for anti-inflammatory, anticancer, or antimicrobial agents.

Industry

In the materials science field, this compound could be used in the development of organic semiconductors, dyes, or other functional materials due to its conjugated system and electronic properties.

Mechanism of Action

The mechanism by which (2E)-2-benzoxazol-2-yl-3-(2,5-dimethoxyphenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The presence of multiple methoxy groups and the benzoxazole ring can facilitate interactions with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(2,5-dimethoxyphenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one: Lacks the benzoxazole ring, which may reduce its biological activity or alter its chemical properties.

    (2E)-2-benzoxazol-2-yl-3-phenylprop-2-en-1-one: Lacks the methoxy groups, potentially affecting its solubility and reactivity.

Uniqueness

The combination of the benzoxazole ring with multiple methoxy-substituted phenyl groups in (2E)-2-benzoxazol-2-yl-3-(2,5-dimethoxyphenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one provides a unique set of chemical and physical properties. This structural uniqueness can lead to distinct biological activities and reactivity patterns, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C27H25NO7

Molecular Weight

475.5 g/mol

IUPAC Name

(E)-2-(1,3-benzoxazol-2-yl)-3-(2,5-dimethoxyphenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C27H25NO7/c1-30-18-10-11-21(31-2)16(12-18)13-19(27-28-20-8-6-7-9-22(20)35-27)25(29)17-14-23(32-3)26(34-5)24(15-17)33-4/h6-15H,1-5H3/b19-13-

InChI Key

JBWLEPSMIFEDGJ-UYRXBGFRSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=C(\C2=NC3=CC=CC=C3O2)/C(=O)C4=CC(=C(C(=C4)OC)OC)OC

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=C(C2=NC3=CC=CC=C3O2)C(=O)C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

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